Many laboratories overspend on pure isomers of 1,2-dibromocyclopentane when the cis/trans mixture is equally effective for cyclopentene synthesis and non-stereospecific C5-ring introductions. The mixed-isomer product (CAS 29974-65-0) cuts costs while maintaining reliable reactivity in elimination and substitution chemistry. • Cost-optimized vicinal dibromide-ideal for bulk cyclopentene generation via reductive dehalogenation. • Stable liquid form simplifies handling and scale-up. • Consistent ≥95% purity (cis+trans) ensures reproducible results. • Global stock available for immediate dispatch.
1,2-Dibromocyclopentane (CAS 29974-65-0) is a vicinal dihalide commonly supplied as a mixture of cis and trans stereoisomers. This compound serves as a fundamental building block in organic synthesis, primarily used as a precursor for generating cyclopentene via dehalogenation or for introducing the five-membered cyclopentane ring into more complex molecules. Its utility stems from the two reactive bromine atoms, which can be targeted in elimination or substitution reactions to achieve various chemical transformations.
Substituting the standard cis/trans mixture of 1,2-dibromocyclopentane is often inefficient from both a process and procurement standpoint. Opting for pure *cis* or *trans* isomers introduces significant cost and is only justifiable for stereospecific reactions where the precise orientation of the bromine atoms is critical for the desired outcome. For many applications, such as the bulk synthesis of cyclopentene, the isomer mixture is the more economical precursor. Furthermore, substituting with an alternative like 1,2-dibromocyclohexane is not a viable option, as it fundamentally alters the resulting product by introducing a six-membered ring instead of a five-membered one, making it unsuitable for cyclopentane-based targets. The choice of halide is also crucial; replacing bromine with chlorine, for instance, results in significantly different reactivity profiles in elimination and substitution reactions.
The spatial arrangement of the bromine atoms in cis- and trans-1,2-dibromocycloalkanes dictates their reactivity in E2 elimination reactions, which favor an anti-periplanar conformation of the leaving groups. In analogous cyclic systems like 1,2-dihalocyclohexanes, the trans-diaxial isomer undergoes elimination significantly faster than the cis-isomer. For cyclopentane systems, the *trans*-isomer can more readily adopt a conformation where a bromine and an adjacent hydrogen are in the required anti-periplanar arrangement for efficient E2 elimination, a geometry the *cis*-isomer cannot achieve without significant ring strain. This makes the *trans*-isomer the preferred choice for stereospecific elimination, while the mixed-isomer product is suitable for applications where this specific pathway is not critical.
| Evidence Dimension | Reactivity in E2 Elimination |
| Target Compound Data | The cis/trans mixture contains both reactive (trans) and less reactive (cis) isomers for E2 elimination. |
| Comparator Or Baseline | Pure *trans*-isomer can readily adopt the anti-periplanar conformation required for rapid E2 elimination. |
| Quantified Difference | While specific kinetic data for 1,2-dibromocyclopentane is not readily available, analogous trans-dihalocycloalkanes react significantly faster than their cis counterparts in E2 eliminations. |
| Conditions | Base-mediated E2 elimination reaction. |
For syntheses requiring controlled, stereospecific elimination, procuring a pure trans-isomer is critical; for general purpose applications like simple cyclopentene synthesis, the more economical cis/trans mixture is sufficient.
Cis and trans isomers of disubstituted cycloalkanes often exhibit different physical properties due to variations in their molecular dipole moments and packing efficiencies. For halogenated compounds, the cis isomer is typically more polar, leading to stronger intermolecular dipole-dipole interactions and consequently a higher boiling point compared to the less polar trans isomer. For example, in the case of 1,2-dichloroethylene, the cis isomer boils at 60.3°C, whereas the trans isomer boils at 47.5°C. This difference allows for potential separation via distillation but also means that the mixed-isomer product (CAS 29974-65-0) will have a boiling range rather than a sharp boiling point, which is a key consideration for process design and handling.
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | As a mixture of isomers, 1,2-dibromocyclopentane has a boiling range. |
| Comparator Or Baseline | For 1,2-dichloroethylene: *cis*-isomer = 60.3°C; *trans*-isomer = 47.5°C. |
| Quantified Difference | 12.8°C difference for the analogous dichloroethene system. |
| Conditions | Standard atmospheric pressure. |
Procuring the isomer mixture provides a cost-effective liquid precursor with a defined boiling range suitable for many applications, whereas processes requiring a specific boiling point for distillation or thermal control would necessitate purchasing a pure, more expensive isomer.
1,2-Dibromocyclopentane is a direct precursor to cyclopentene through reductive dehalogenation, a reaction that can be accomplished with various reagents. Studies on the biodegradation of analogous vicinal dibromides like 1,2-dibromoethane show that reductive dehalogenation proceeds efficiently to form the corresponding alkene (ethene). This transformation is a standard method in organic synthesis for installing a double bond. When the sole desired product is cyclopentene, using the cis/trans mixture of 1,2-dibromocyclopentane is the most direct and economically viable route, as the stereochemistry of the starting material is irrelevant to the final achiral alkene product.
| Evidence Dimension | Synthetic Utility |
| Target Compound Data | Serves as a direct precursor to cyclopentene via elimination of two bromine atoms. |
| Comparator Or Baseline | Alternative synthesis routes to cyclopentene may involve more steps or less accessible starting materials. |
| Quantified Difference | Direct conversion in a single synthetic step. |
| Conditions | Reductive dehalogenation (e.g., using Zinc dust or microbial processes). |
For laboratories and manufacturers needing a reliable and straightforward source of cyclopentene, procuring 1,2-dibromocyclopentane as a stable, liquid precursor is a more practical choice than handling gaseous starting materials or multi-step synthetic pathways.
As a stable liquid precursor, 1,2-dibromocyclopentane is an excellent choice for the laboratory- or pilot-scale generation of cyclopentene. The reaction proceeds via reductive dehalogenation, and since the stereochemistry of the starting material does not affect the final alkene product, the use of the more affordable cis/trans mixture is highly advantageous.
When the target molecule is a cyclopentane derivative where the stereochemistry at positions 1 and 2 is not critical or is established in a subsequent step, the cis/trans mixture of 1,2-dibromocyclopentane serves as a cost-effective starting material for introducing the C5 ring.
This mixed-isomer product can be used as a baseline or control in studies designed to probe the mechanisms of stereospecific reactions. By comparing the reaction outcomes of the mixture against those of the pure *cis* and *trans* isomers, researchers can elucidate the geometric requirements of a given chemical transformation, such as an E2 elimination.
Corrosive;Irritant